molecular formula C19H35N3O B6126919 N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide

N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide

Katalognummer B6126919
Molekulargewicht: 321.5 g/mol
InChI-Schlüssel: PNEUDHFGVFLXAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide, commonly known as BMS-986141, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and chronic pain. It belongs to the class of compounds known as p38α mitogen-activated protein kinase (MAPK) inhibitors, which are involved in the regulation of inflammation and immune response. BMS-986141 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

BMS-986141 exerts its therapeutic effects by selectively inhibiting the activity of p38α N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide, which is a key regulator of inflammation and immune response. The compound binds to the ATP-binding pocket of p38α and prevents its activation by upstream kinases. This, in turn, reduces the production of pro-inflammatory cytokines and chemokines and inhibits the recruitment of immune cells to inflamed tissues.
Biochemical and Physiological Effects
BMS-986141 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in animal models and does not exhibit any significant toxicity or adverse effects. In preclinical studies, BMS-986141 has been shown to reduce inflammation and tissue damage in various disease models, including collagen-induced arthritis and experimental colitis. The compound has also been shown to reduce pain behavior in animal models of neuropathic pain and osteoarthritis.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-986141 has several advantages as a research tool, including its high potency and selectivity for p38α N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide. The compound is also readily available and can be easily synthesized in large quantities. However, BMS-986141 has some limitations as a research tool, including its relatively high cost and the limited availability of preclinical data on its efficacy and safety.

Zukünftige Richtungen

There are several potential future directions for the development of BMS-986141 as a therapeutic agent. One possibility is to explore its efficacy in combination with other drugs, such as biologics or small molecule inhibitors, for the treatment of autoimmune diseases. Another potential direction is to investigate its potential use in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of BMS-986141.

Synthesemethoden

The synthesis of BMS-986141 involves a multi-step process that includes the reaction of cycloheptanone with piperidine and subsequent functionalization of the resulting intermediate with various reagents. The final step involves the introduction of the amide group using N-methylcyclohexylamine. The purity and yield of the compound are optimized through various purification techniques, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

BMS-986141 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promise in the treatment of chronic pain, such as neuropathic pain and osteoarthritis. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the infiltration of immune cells into inflamed tissues.

Eigenschaften

IUPAC Name

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cycloheptanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O/c1-21-13-10-18(11-14-21)22-12-6-9-17(15-22)20-19(23)16-7-4-2-3-5-8-16/h16-18H,2-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEUDHFGVFLXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)NC(=O)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.